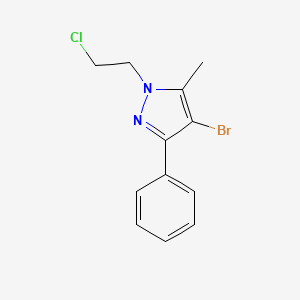

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClN2/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACTXRPYSBNVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The presence of a bromine atom and a chloroethyl group in the compound could potentially enhance its reactivity, allowing it to interact with various biological targets. The exact mode of action would depend on the specific targets it interacts with .

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups. For instance, the bromine atom might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light or heat .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, it may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions like hydrogen bonding and van der Waals forces.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis . Additionally, it may interact with transcription factors, modulating their ability to regulate gene expression. These interactions can lead to changes in the levels of specific proteins, ultimately affecting cellular function.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H12BrClN2

- Molecular Weight : 299.59 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and selectivity toward these targets, potentially leading to significant therapeutic effects.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

These compounds demonstrate antiproliferative activity, making them promising candidates for cancer therapy .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Comparison with Similar Compounds

Bromo vs. Chloro Derivatives

Isostructural bromo and chloro pyrazoles (e.g., Compounds 4 and 5 in ) exhibit distinct intermolecular interactions due to halogen size and polarizability. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole displays antimicrobial activity, whereas brominated analogs may show altered potency due to differences in hydrophobic interactions with biological targets .

Positional Effects of Halogens

The position of halogens significantly impacts bioactivity. For example, 4-bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole () includes a sulfonylmethyl group that enhances electrophilicity, contrasting with the 2-chloroethyl group in the target compound, which may facilitate nucleophilic substitution reactions .

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound : ~321.6 g/mol (estimated).

- 4-Bromo-5-(bromomethyl)-2-(4'-Cl-Ph)-1-Me-1,2-dihydro-3H-pyrazol-3-one : m/z 381 [M+H]⁺, higher hydrophobicity due to dual bromine atoms .

- 5-Amino-1-(2-bromopropanoyl)-3-Me-1H-pyrazole-4-carbonitrile: m/z 255.2 [M-H]⁻, enhanced solubility from the nitrile group .

Crystallographic Conformation

The dihedral angle between the pyrazole ring and phenyl groups in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is 74.91°, influencing crystal packing and solubility . Similar analyses for the target compound would require SHELX-refined crystallographic data, a standard in small-molecule structural studies .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole likely involves three key stages:

- Formation of the pyrazole core with substitution at positions 3 and 5 (phenyl and methyl groups respectively).

- Selective bromination at the 4-position of the pyrazole ring.

- N-alkylation at the 1-position with 2-chloroethyl moiety.

Pyrazole Core Construction

Pyrazole rings substituted at the 3 and 5 positions are commonly synthesized by condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 3-phenyl-5-methylpyrazole derivatives can be prepared by reacting phenylhydrazine with methyl-substituted β-diketones or β-ketoesters under acidic or basic conditions.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is a critical step. Literature examples show that bromination of pyrazoles can be achieved using brominating agents such as N-bromosuccinimide (NBS) or phosphorus oxybromide under controlled conditions.

Q & A

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact antibacterial potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.